

Solubility profile of Paritaprevir dihydrate in different solvents

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Compound of Interest		
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Solubility Profile of Paritaprevir Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paritaprevir, an acylsulfonamide inhibitor of the hepatitis C virus (HCV) NS3/4A protease, is a key component of several combination therapies for chronic HCV infection. The physicochemical properties of an active pharmaceutical ingredient (API), particularly its solubility, are critical determinants of its biopharmaceutical performance, influencing everything from formulation development to bioavailability. Paritaprevir is characterized by its low aqueous solubility, a factor that necessitates a thorough understanding of its solubility profile in various solvent systems to enable effective drug product development. This technical guide provides a comprehensive overview of the solubility of **paritaprevir dihydrate** in different solvents, details experimental protocols for solubility determination, and presents logical workflows for solubility assessment.

Physicochemical Properties of Paritaprevir Dihydrate

Paritaprevir dihydrate is a white to off-white powder. It is a Biopharmaceutics Classification System (BCS) Class IV compound, exhibiting low solubility and low permeability. The molecule



has a pKa of 4.6 at 25°C. In the final drug product, paritaprevir is often present in an amorphous state, which is achieved through processes like hot-melt extrusion, to enhance its solubility and bioavailability.

Quantitative Solubility Data

The solubility of **paritaprevir dihydrate** has been determined in a limited number of solvent systems. The available quantitative data is summarized in the table below. It is important to note that for many common organic solvents, only qualitative descriptions of solubility are publicly available.

Solvent System	Temperature (°C)	Solubility	Citation
Water	Not Specified	< 0.09 μg/mL	[1]
Water (Predicted)	Not Specified	0.00778 mg/mL	[2]
Dimethyl Sulfoxide (DMSO)	Not Specified	≥ 125 mg/mL	
Dimethyl Sulfoxide (DMSO)	Not Specified	Approximately 30 mg/mL	[3]
Dimethylformamide (DMF)	Not Specified	Approximately 30 mg/mL	[3]
DMSO:PBS (1:5, pH 7.2)	Not Specified	Approximately 0.17 mg/mL	[3]
Ethanol	Not Specified	Soluble	[4]
Methanol	Not Specified	Soluble	[4]
Acetonitrile	Not Specified	Soluble in co-solvent	[5]

Note: The term "soluble" is a qualitative descriptor and does not provide a specific concentration. The solubility in acetonitrile is inferred from its use as a component in a diluent for preparing standard solutions.

Experimental Protocols for Solubility Determination



A precise and reproducible methodology is crucial for determining the solubility of a poorly soluble compound like **paritaprevir dihydrate**. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility. Below is a detailed protocol that can be adapted for the determination of **paritaprevir dihydrate** solubility.

Equilibrium Solubility Determination via Shake-Flask Method

1. Objective: To determine the thermodynamic equilibrium solubility of **paritaprevir dihydrate** in a given solvent.

2. Materials:

- Paritaprevir dihydrate (crystalline powder)
- Solvent of interest (e.g., ethanol, methanol, acetone, acetonitrile, water, relevant buffers)
- Calibrated analytical balance
- Scintillation vials or glass flasks with screw caps
- Thermostated orbital shaker or incubator
- Centrifuge capable of temperature control
- Syringe filters (e.g., 0.22 μm PTFE or PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)
- Volumetric flasks and pipettes

3. Procedure:

- Preparation: Add an excess amount of paritaprevir dihydrate powder to a series of vials.
 The excess solid is crucial to ensure that a saturated solution is achieved.
- Solvent Addition: Add a known volume of the desired solvent to each vial.

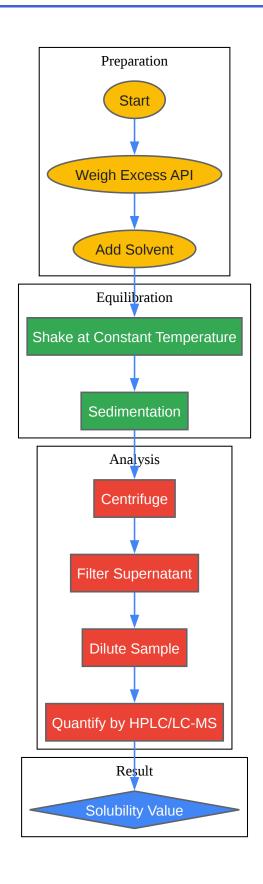


- Equilibration: Tightly cap the vials and place them in a thermostated orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100-150 rpm). The equilibration time is critical for poorly soluble compounds and should be sufficiently long to ensure equilibrium is reached. A minimum of 24-48 hours is recommended, with periodic sampling to confirm that the concentration has plateaued.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow for the sedimentation of the excess solid. Subsequently, centrifuge the vials at a controlled temperature to further separate the solid from the supernatant.
- Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining undissolved particles.
- Dilution: Accurately dilute the filtrate with a suitable solvent (in which paritaprevir is freely soluble, e.g., a mixture of acetonitrile and water) to a concentration within the calibration range of the analytical method.
- Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the concentration of paritaprevir.
- Data Analysis: Calculate the solubility of paritaprevir dihydrate in the solvent at the specified temperature, expressed in units such as mg/mL or μg/mL.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the equilibrium solubility of a pharmaceutical compound.





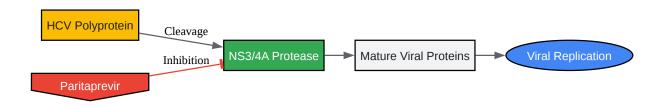
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Caption: Workflow for Equilibrium Solubility Determination.



Signaling Pathway of Paritaprevir Action

While not directly related to its solubility profile, understanding the mechanism of action of paritaprevir is crucial for drug development professionals. Paritaprevir inhibits the HCV NS3/4A protease, a key enzyme in the viral replication cycle. The following diagram illustrates this inhibitory pathway.



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Caption: Mechanism of Action of Paritaprevir.

Conclusion

The solubility of **paritaprevir dihydrate** is a critical parameter that dictates its formulation strategy and ultimately its clinical efficacy. While its aqueous solubility is very low, it exhibits higher solubility in certain organic solvents like DMSO. The development of amorphous solid dispersions has been a key strategy to overcome the solubility challenges associated with this potent antiviral agent. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of the solubility of **paritaprevir dihydrate** and other poorly soluble drug candidates, which is an essential step in modern drug development.

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